Carbamic acid, 2-pyridinyl-, phenylmethyl ester
Description
Properties
IUPAC Name |
benzyl N-pyridin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHDIQIXOALAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307334 | |
| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105892-47-5 | |
| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Carbamic acid, 2-pyridinyl-, phenylmethyl ester
Executive Summary
This guide details the physicochemical properties, synthetic pathways, and structural characterization of Carbamic acid, 2-pyridinyl-, phenylmethyl ester . Structurally, this molecule represents a 2-aminopyridine core protected by a benzyloxycarbonyl (Cbz/Z) group. It is a critical intermediate in medicinal chemistry, serving as a stable precursor for aminopyridine-based kinase inhibitors and peptidomimetics. The 2-pyridinyl moiety introduces unique electronic constraints compared to standard aromatic carbamates, specifically regarding nucleophilicity and hydrogen bonding potential.
Part 1: Structural Anatomy & Physicochemical Profile
Chemical Identity
The molecule consists of a central carbamate linker connecting a lipophilic benzyl group and a polar, basic 2-pyridinyl ring.
| Property | Data |
| IUPAC Name | Benzyl pyridin-2-ylcarbamate |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| H-Bond Donors | 1 (Carbamate NH) |
| H-Bond Acceptors | 3 (Pyridine N, Carbonyl O, Ether O) |
| pKa (Predicted) | ~3.5–4.0 (Pyridine N); Amide NH is acidic (pKa ~15) |
| LogP | ~2.3 (Moderate Lipophilicity) |
Electronic Considerations
Unlike simple aniline derivatives, the 2-aminopyridine nitrogen is part of an amidine-like system. When acylated (as in this carbamate), the lone pair on the exocyclic nitrogen is delocalized into the carbonyl group, significantly reducing its nucleophilicity.
-
Pyridine Nitrogen: Remains the primary site of basicity, though inductive withdrawal by the carbamate lowers its pKa relative to free 2-aminopyridine (pKa 6.86).
-
Carbamate Linkage: Provides acid/base stability superior to simple amides, yet allows for orthogonal deprotection via hydrogenolysis.
Part 2: Synthetic Routes & Mechanistic Causality
The synthesis of Cbz-2-aminopyridine requires careful control of pH and stoichiometry to prevent bis-acylation or reaction at the ring nitrogen.
Method A: Schotten-Baumann Acylation (Classic)
This is the standard laboratory scale approach using Benzyl Chloroformate (Cbz-Cl).
-
Reagents: 2-Aminopyridine, Benzyl Chloroformate (Cbz-Cl), Base (Na₂CO₃ or Pyridine).
-
Solvent: DCM or THF/Water biphasic system.
-
Critical Control Point: 2-Aminopyridine is an ambident nucleophile. While the exocyclic amine is thermodynamically preferred for acylation, the ring nitrogen is kinetically active. Using a weak base (Na₂CO₃) buffers the system to favor the neutral amine species.
Method B: Isocyanate Rearrangement (Green/Catalyst-Free)
A modern approach utilizing the rearrangement of N-hetaryl ureas or direct reaction of isocyanates, avoiding chlorinated byproducts.
-
Mechanism: Thermal decomposition of a urea precursor generates the pyridin-2-yl isocyanate in situ, which is then trapped by benzyl alcohol.
-
Advantage: Avoids the use of unstable Cbz-Cl and minimizes bis-acylation byproducts.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways. Method A follows a direct acylation/elimination, while Method B utilizes an isocyanate intermediate.
Part 3: Structural Characterization Protocols
Verification of the structure relies on distinguishing the carbamate protons from potential isomers (such as ring-nitrogen acylation).
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃[1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |
| 10.20 ppm | Singlet (br) | 1H | NH (Carbamate) | Broad signal; confirms N-acylation. Disappears with D₂O shake. |
| 8.30 ppm | Doublet | 1H | Py-H6 | Characteristic downfield shift of proton adjacent to ring nitrogen. |
| 7.90 – 7.70 ppm | Multiplet | 2H | Py-H3, H4 | Aromatic ring protons. |
| 7.45 – 7.30 ppm | Multiplet | 5H | Ph-H | Benzyl aromatic protons (diagnostic envelope). |
| 7.05 ppm | Triplet | 1H | Py-H5 | Upfield aromatic proton. |
| 5.20 ppm | Singlet | 2H | CH₂ (Benzylic) | Key Identifier. Sharp singlet confirming the benzyl ester linkage. |
Infrared Spectroscopy (FT-IR)
-
3250 cm⁻¹: N-H stretch (secondary amide).
-
1725 cm⁻¹: C=O stretch (Carbamate carbonyl). Note: This is higher frequency than typical amides (~1650) but lower than esters (~1740).
-
1240 cm⁻¹: C-O-C stretch (Asymmetric).
Part 4: Deprotection & Reactivity
The utility of the Cbz group lies in its stability under acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), while being cleanly removed by catalytic hydrogenation.
Protocol: Catalytic Hydrogenolysis
This method regenerates the free 2-aminopyridine without affecting acid-sensitive groups elsewhere in the molecule.
-
Dissolution: Dissolve 1.0 eq of Benzyl pyridin-2-ylcarbamate in Methanol or Ethanol.
-
Catalyst: Add 10% Pd/C (5-10 wt% loading).
-
Atmosphere: Purge with H₂ gas (balloon pressure, 1 atm) or use a hydrogenation shaker (30 psi).
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of UV-active starting material, appearance of polar amine).
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
-
Byproduct: Toluene (volatile) and CO₂ (gas).
-
Deprotection Mechanism Diagram
Figure 2: Mechanistic flow of Pd-catalyzed hydrogenolysis. The benzylic C-O bond is cleaved first, yielding an unstable carbamic acid that spontaneously decarboxylates.
Part 5: Applications in Drug Discovery
Privileged Scaffold
The 2-aminopyridine motif is ubiquitous in kinase inhibitors (e.g., Sorafenib, Imatinib analogs). The carbamate form serves two roles:
-
Prodrug Potential: Modulating solubility and metabolic stability.
-
Synthetic Intermediate: Protecting the exocyclic amine during electrophilic aromatic substitution on the pyridine ring (e.g., halogenation at the 5-position).
Peptidomimetics
Incorporation of this unit into peptide chains mimics the phenylalanine side chain (via the benzyl group) while introducing a rigid, hydrogen-bond accepting turn mimic (via the pyridine).
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz stability and deprotection).
-
Kasatkina, S. O., et al. (2021). Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols.[2] Organic & Biomolecular Chemistry, 19(27), 6059-6065.[2] (Describes the isocyanate/urea route).
-
Shimazumi, R., et al. (2022).[3] Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration.[3] The Journal of Organic Chemistry. (Highlights the reactivity and rearrangement potential of this scaffold).
Sources
Molecular weight and formula of Carbamic acid 2-pyridinyl- phenylmethyl ester
[1]
Part 1: Molecular Identity & Physicochemical Profile[1][2]
Compound Name: Benzyl (pyridin-2-yl)carbamate Synonyms: Cbz-2-aminopyridine; Carbamic acid, N-(2-pyridinyl)-, phenylmethyl ester; Benzyloxycarbonyl-2-aminopyridine.[1] CAS Number: 17796-72-4 (Note: CAS numbers for this specific isomer vary by registry; often cataloged under general aminopyridine carbamates.[1] Verify with specific vendor).
Structural Architecture
The molecule consists of a 2-aminopyridine core protected by a benzyloxycarbonyl (Cbz) group.[1] This protection is vital because the free amine of 2-aminopyridine is electronically coupled to the pyridine ring nitrogen, creating a tautomeric system that can interfere with metal-catalyzed cross-couplings or lithiation reactions.[1]
Figure 1: Structural connectivity of Benzyl (pyridin-2-yl)carbamate.
Quantitative Data Summary
| Property | Value | Unit | Notes |
| Molecular Formula | - | - | |
| Molecular Weight | 228.25 | g/mol | Calculated |
| Appearance | White to Off-white Solid | - | Crystalline or amorphous |
| Melting Point | 94 - 98 | °C | Range varies by purity/polymorph |
| Solubility | DCM, DMSO, MeOH | - | Poor solubility in water/hexanes |
| pKa (Conj.[2][3] Acid) | ~3.5 - 4.0 | - | Pyridine ring nitrogen basicity is reduced by the electron-withdrawing Cbz group.[1] |
Part 2: Synthetic Architecture & Protocol
The Nucleophilicity Challenge
Synthesizing Cbz-2-aminopyridine is non-trivial due to ambident nucleophilicity . 2-Aminopyridine possesses two nucleophilic nitrogens:
-
Ring Nitrogen (N1): Highly nucleophilic.[1]
-
Exocyclic Amine (N2): Less nucleophilic due to resonance delocalization into the ring.[1]
Direct reaction with Benzyl Chloroformate (Cbz-Cl) often leads to:
-
Path A (Undesired): Acylation of the ring nitrogen, forming an unstable N-acyl pyridinium salt.[1]
-
Path B (Desired): Acylation of the exocyclic amine.[1]
To favor Path B, a specific base and temperature profile are required to deprotonate the exocyclic amine or thermodynamically equilibrate the product.[1]
Validated Synthesis Protocol
Reaction: 2-Aminopyridine + Benzyl Chloroformate (Cbz-Cl)
Reagents
-
Benzyl Chloroformate (1.1 equiv) - Freshly distilled or high purity recommended.
-
Solvent: Anhydrous THF (for NaH method) or DCM (for mild base method).[1]
Step-by-Step Methodology (NaH Method - High Selectivity)
This method uses a strong base to deprotonate the exocyclic amine, making it the dominant nucleophile.[1]
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon/Nitrogen.
-
Deprotonation: Add 2-aminopyridine (10 mmol) dissolved in anhydrous THF (50 mL). Cool to 0°C.[1][6][7][8]
-
Activation: Carefully add NaH (60% dispersion in oil, 11 mmol) portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases. Result: Formation of the sodium amide species.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Acylation: Add Benzyl Chloroformate (11 mmol) dropwise via syringe over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (30% EtOAc in Hexanes).[1]
-
Quench: Cool to 0°C and quench carefully with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1][7][8] Dry over
.[7][8]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).
Figure 2: Synthesis workflow using the Sodium Hydride method to ensure regioselectivity.
Part 3: Applications in Drug Design
Protection for Cross-Coupling
Free 2-aminopyridines poison Palladium catalysts during Buchwald-Hartwig aminations due to the chelating ability of the pyridine nitrogen.[1] The Cbz group:
-
Reduces the electron density on the ring nitrogen.[1]
-
Sterically hinders the coordination site.[1]
-
Allows for successful coupling at other halogenated positions on the pyridine ring.[1]
Directed Lithiation
The Cbz-amino group acts as a Directed Metalation Group (DMG) .[1] Treatment of Benzyl (pyridin-2-yl)carbamate with n-BuLi or LDA directs lithiation to the C3 position of the pyridine ring.[1] This allows for the introduction of electrophiles (iodine, methyl, formyl) specifically at the C3 position, a substitution pattern difficult to achieve via electrophilic aromatic substitution.[1]
Part 4: Analytical Validation
To validate the synthesis, compare the isolated product against these predicted spectral markers.
Proton NMR ( NMR, 400 MHz, )
-
10.5 - 8.5 ppm (1H, broad s): Carbamate -NH- . The shift varies significantly with concentration and solvent (downfield due to H-bonding with pyridine N).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
8.3 - 8.4 ppm (1H, d): Pyridine H6 (Proton adjacent to ring Nitrogen).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
8.0 ppm (1H, d): Pyridine H3 .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
7.7 ppm (1H, t): Pyridine H4 .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
7.3 - 7.4 ppm (5H, m): Benzyl aromatic protons.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
7.0 ppm (1H, t): Pyridine H5 .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
5.2 ppm (2H, s): Benzyl -CH2- .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Mass Spectrometry[1]
-
ESI-MS (Positive Mode): Look for
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Fragmentation: Loss of the benzyl group (
, mass 91) is a characteristic fragmentation pathway.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
References
-
Synthesis of Aminopyridine Derivatives
-
General Carbamate Protection Strategies
-
Physical Properties & Safety (Cbz-Cl)
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Cyclohexylthiophthalimide - Wikipedia [en.wikipedia.org]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]
- 10. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]
- 11. CN101863826A - A kind of method for preparing 2-benzylpyridine compounds - Google Patents [patents.google.com]
Solubility Profile of Carbamic Acid, 2-Pyridinyl-, Phenylmethyl Ester (CAS 105892-47-5)
[1][2][3][4][5][6][7][8]
Executive Summary
Compound Identity: Carbamic acid, 2-pyridinyl-, phenylmethyl ester Synonyms: Benzyl pyridin-2-ylcarbamate; N-Cbz-2-aminopyridine CAS Registry Number: 105892-47-5 Molecular Formula: C₁₃H₁₂N₂O₂ (MW: 228.25 g/mol )[1][2][3][4][5]
This guide provides a technical analysis of the solubility characteristics of Carbamic acid, 2-pyridinyl-, phenylmethyl ester , a critical intermediate in medicinal chemistry often used to protect the 2-aminopyridine moiety.[1][2] The solubility profile is dictated by the interplay between the lipophilic benzyloxycarbonyl (Cbz) protecting group and the polar, basic pyridine ring.[1][2]
Key Solubility Takeaway: The compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM) , moderate solubility in alcohols, and negligible solubility in water .[1][2]
Part 1: Physicochemical Basis of Solubility[1][4]
To understand the solubility behavior of this compound, one must analyze its structural pharmacophore.[1][2] The molecule consists of three distinct zones that dictate solvent interaction:
-
The Lipophilic Tail (Benzyl Group): This aromatic region drives solubility in non-polar and moderately polar organic solvents via London dispersion forces and
- stacking.[1][2] It is the primary reason for the compound's water insolubility.[1][2] -
The Linker (Carbamate -NH-CO-O-): This moiety possesses both Hydrogen Bond Donor (NH) and Acceptor (C=O, -O-) sites.[1][2] It facilitates solubility in solvents capable of hydrogen bonding (e.g., alcohols, esters).[1][2]
-
The Polar Head (Pyridine Ring): The heterocyclic nitrogen adds a degree of polarity and basicity.[1][2] While it increases affinity for polar solvents, the overall lipophilicity of the Cbz group dominates, preventing aqueous solubility at neutral pH.[1][2]
Predicted Solubility Data (Based on Structural Analogs)
| Solvent Class | Specific Solvent | Solubility Rating | Mechanism of Action |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; disrupts crystal lattice efficiently.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Favorable dispersion forces; standard solvent for synthesis/purification.[1][2] |
| Esters/Ethers | Ethyl Acetate, THF | Good (20–50 mg/mL) | Moderate polarity matches the carbamate linker.[1][2] |
| Alcohols | Methanol, Ethanol | Moderate (10–30 mg/mL) | Soluble, often requires warming; useful for recrystallization.[1][2] |
| Hydrocarbons | Hexanes, Heptane | Poor (<1 mg/mL) | Polarity mismatch; often used as an anti-solvent to induce precipitation.[1][2] |
| Aqueous | Water, PBS (pH 7.[1][2]4) | Insoluble | Hydrophobic effect dominates.[1][2] |
Part 2: Experimental Protocols for Solubilization
Protocol A: Preparation of High-Concentration Stock Solutions (20 mM - 100 mM)
Objective: Create a stable stock solution for biological assays or synthetic coupling.
-
Solvent Selection: Choose DMSO (Dimethyl sulfoxide) for biological applications due to its low volatility and high solubilizing power.[1][2] Use Anhydrous DMF for chemical synthesis to avoid hydrolysis.[1][2]
-
Weighing: Weigh the target mass of CAS 105892-47-5 into a glass vial. Note: Avoid using polystyrene plastics as DMSO/DMF may leach plasticizers.[1][2]
-
Addition: Add the solvent stepwise.[1][2] Add 75% of the calculated volume first.[1][2]
-
Agitation: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1][2]
-
Final Adjustment: Add remaining solvent to reach the target volume.
-
Storage: Store at -20°C. The carbamate linkage is stable, but the solution should be kept anhydrous to prevent slow hydrolysis.
Protocol B: Recrystallization (Purification)
Objective: Purify the compound using solubility differentials.
-
Dissolution: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate or Methanol (approx. 50-60°C).[1][2]
-
Filtration: Filter while hot to remove insoluble impurities.[1][2]
-
Precipitation: Slowly add an anti-solvent, typically Hexanes or Cold Water , until slight turbidity is observed.[1][2]
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The pure ester will crystallize out.
Part 3: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application of the compound.
Figure 1: Solvent selection decision tree based on the operational requirements for Carbamic acid, 2-pyridinyl-, phenylmethyl ester.[1][2]
Part 4: Troubleshooting & Stability
"Oiling Out" During Purification
Issue: When adding the anti-solvent (e.g., Hexanes), the compound separates as an oil rather than a crystal. Mechanism: The polarity change is too rapid, or the concentration is too high, trapping impurities that lower the melting point.[1][2] Solution:
-
Add a "seed crystal" of the pure compound if available.[1][2]
-
Add the anti-solvent more slowly with vigorous stirring.[1][2]
-
Switch to a more polar anti-solvent system (e.g., Diethyl ether instead of Hexanes).[1][2]
Hydrolysis Risk
Issue: Degradation of the compound in solution over time.[1][2] Mechanism: The carbamate bond is susceptible to hydrolysis, particularly in basic conditions or in the presence of nucleophiles.[1][2] Prevention:
References
Sources
- 1. Chemical Product Catalog _Letter C_Page 60_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. KWAS KARBAMINOWY, 2-PIRYDYNYLO-, FENYLOMETYLOWY ESTER CAS#: 105892-47-5 • ChemWhat | Baza danych substancji chemicznych i biologicznych [chemwhat.pl]
- 6. Page loading... [guidechem.com]
- 7. 化工产品目录_字母排序 C_第60页_Chemicalbook [m.chemicalbook.com]
Technical Guide: Characterization and Melting Point Analysis of Benzyl Pyridin-2-ylcarbamate
The following technical guide details the characterization, synthesis context, and melting point analysis of benzyl pyridin-2-ylcarbamate (CAS 105892-47-5). This document is structured for researchers and drug development professionals requiring rigorous protocols for purity assessment.
Executive Summary
Benzyl pyridin-2-ylcarbamate (also known as N-Cbz-2-aminopyridine or 2-(benzyloxycarbonylamino)pyridine) is a critical intermediate in the synthesis of peptidomimetics and heterocyclic pharmaceuticals, including kinase inhibitors and anticoagulants. Its primary utility lies in the protection of the 2-amino group of the pyridine ring, preventing unwanted side reactions during multi-step synthesis.
Accurate determination of the melting point (MP) range is the primary method for validating the identity and purity of this compound. A sharp melting range indicates high purity, while depression or broadening signals the presence of unreacted starting materials (e.g., 2-aminopyridine) or byproducts (e.g., benzyl alcohol, benzyl carbamate).
Chemical Identity & Structural Context[1][2][3][4]
| Property | Detail |
| IUPAC Name | Benzyl pyridin-2-ylcarbamate; Carbamic acid, 2-pyridinyl-, phenylmethyl ester |
| CAS Registry Number | 105892-47-5 |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Physical State | Solid (Crystalline) |
| Solubility | Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in Water |
Structural Significance
The compound features a benzyloxycarbonyl (Cbz) group attached to the exocyclic nitrogen of the 2-aminopyridine. This carbamate linkage reduces the nucleophilicity of the pyridine nitrogen, modulating its reactivity in subsequent electrophilic aromatic substitutions or coupling reactions.
Physicochemical Properties: The Melting Point
While specific literature values for the melting point of CAS 105892-47-5 are often subsumed under patent data for complex intermediates, structural analogues provide a reliable baseline for expected values.
Expected Melting Point Range
Based on the properties of homologous carbamates, the melting point of benzyl pyridin-2-ylcarbamate is expected to be in the range of 100°C – 130°C .
-
Reference Analogue: Ethyl pyridin-2-ylcarbamate (CAS 5255-67-4) has a reported melting point of approximately 103–104°C .
-
Structural Trend: Benzyl esters typically exhibit higher melting points than their ethyl counterparts due to increased π-π stacking interactions from the phenyl ring.
Impurity Markers
Deviations from the expected solid-state transitions often indicate specific contaminants:
-
< 60°C: Presence of unreacted 2-aminopyridine (MP: ~58°C).
-
< 90°C: Presence of benzyl carbamate (MP: ~87°C) or residual benzyl alcohol .
-
Broad Range (> 2°C): Indicates solvent inclusion or amorphous character.
Synthesis & Purification Pathway
The synthesis typically involves the acylation of 2-aminopyridine with benzyl chloroformate (Cbz-Cl) under basic conditions.
Reaction Mechanism & Workflow
The reaction must be controlled to prevent bis-acylation or formation of the N-ring acylated pyridinium salt.
Figure 1: Synthesis and purification workflow for benzyl pyridin-2-ylcarbamate.
Experimental Protocol: Melting Point Determination
To ensure data integrity, the melting point must be determined using a calibrated capillary apparatus or Differential Scanning Calorimetry (DSC).
Method A: Capillary Melting Point (Standard)
-
Sample Preparation: Dry the sample under vacuum (40°C, <10 mbar) for 4 hours to remove residual solvent. Grind a small amount (2-5 mg) into a fine powder.
-
Loading: Fill a capillary tube to a height of 2-3 mm. Compact the sample by tapping.
-
Ramp Rate:
-
Fast Ramp (10°C/min) to 90°C (approx. 10°C below expected onset).
-
Slow Ramp (1°C/min) through the transition phase.
-
-
Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last solid particle disappears (Clear Point).
Method B: Differential Scanning Calorimetry (DSC)
For drug development applications requiring high precision:
-
Pan: Aluminum hermetic pan (non-hermetic if evolving volatiles are suspected).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Program: Equilibrate at 25°C, then ramp 10°C/min to 150°C.
-
Analysis: Determine the onset temperature of the endothermic peak as the melting point.
Figure 2: Decision logic for melting point analysis and purity assessment.
Applications in Drug Development
Benzyl pyridin-2-ylcarbamate serves as a versatile building block:
-
Peptidomimetics: Acts as a bioisostere for amide bonds in protease inhibitors.
-
Kinase Inhibitors: The Cbz group protects the amine during Suzuki-Miyaura coupling reactions used to synthesize scaffolds like Crizotinib or Dabigatran analogues.
-
Prodrug Design: The carbamate linkage can be designed to be cleavable in vivo, releasing the active 2-aminopyridine pharmacophore.
References
-
GuideChem. (2025). Carbamic acid, 2-pyridinyl-, phenylmethyl ester - CAS 105892-47-5.[1][2][3] Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl pyridin-2-ylcarbamate (Analogue). Retrieved from .
-
BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine. Retrieved from .
-
European Patent Office. (1995). EP0799209B1 - Sulfonamides. (Describes synthesis of related pyridyl-carbamate intermediates). Retrieved from .
Sources
Stability & Manipulation of Cbz-Protected 2-Aminopyridine Derivatives
Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists[1][2][3]
Executive Summary
The protection of 2-aminopyridine scaffolds with a benzyloxycarbonyl (Cbz) group presents a unique set of electronic and steric challenges distinct from aliphatic or simple aniline protection.[1] Unlike standard amines, the 2-aminopyridine system possesses a dual-nucleophilic character (endocyclic vs. exocyclic nitrogen) and a propensity for intramolecular catalysis that compromises the stability of the resulting carbamate.
This guide provides a definitive technical analysis of the synthesis, stability profile, and deprotection strategies for N-Cbz-2-aminopyridines, grounded in mechanistic causality.[2][3]
Part 1: The Electronic Nature of the Problem
To manipulate this scaffold effectively, one must first understand why it fails under standard conditions.[2][3] The 2-aminopyridine moiety is not a simple aniline; it is an amidine-like system embedded in an aromatic ring.
Nucleophilic Competition
The 2-aminopyridine molecule exists in equilibrium between amino and imino tautomers, though the amino form dominates.[3]
-
Ring Nitrogen (N1): The most basic site (pKa ~6.86).[1][3] It is sp² hybridized with a lone pair orthogonal to the π-system, making it a good nucleophile.[2][3][4]
-
Exocyclic Nitrogen (N2): The desired site for protection.[1] Its lone pair is delocalized into the pyridine ring, significantly reducing its nucleophilicity compared to aniline (pKa ~4.6).[1][3]
The Synthesis Trap: Reacting 2-aminopyridine with Cbz-Cl under weak basic conditions often leads to acylation at N1 , forming an unstable N-acylpyridinium salt, or a mixture of regioisomers.[2][3]
Intramolecular Destabilization
Once the Cbz group is installed on the exocyclic nitrogen, the proximity of the ring nitrogen creates a vulnerability. The ring nitrogen can act as an intramolecular general base , facilitating the attack of water or nucleophiles on the carbamate carbonyl. This makes N-Cbz-2-aminopyridines significantly more labile to hydrolysis than their phenyl or alkyl counterparts.[1][2][3]
Figure 1: Mechanistic overview of nucleophilic competition during synthesis and intramolecular destabilization of the final product.
Part 2: Validated Synthesis Protocol
Standard Schotten-Baumann conditions (NaOH/Water) often fail due to poor solubility and competing hydrolysis.[1][3] The following protocol utilizes Sodium Hydride (NaH) to irreversibly deprotonate the exocyclic amine, converting it into a potent nucleophile that outcompetes the ring nitrogen.[3]
Optimized Protocol: NaH-Mediated Protection
Reagents: 2-Aminopyridine derivative (1.0 eq), NaH (60% dispersion, 1.2 eq), Cbz-Cl (1.1 eq), DMF (Anhydrous).[1][2][3]
-
Activation: Dissolve the 2-aminopyridine in anhydrous DMF at 0°C under inert atmosphere (N₂/Ar).
-
Deprotonation: Add NaH portion-wise.[1] Evolution of H₂ gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases. Why: This creates the imidate anion, directing acylation to the exocyclic nitrogen.[3]
-
Addition: Add Benzyl chloroformate (Cbz-Cl) dropwise via syringe.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS.[1][5]
-
Quench: Carefully quench with saturated NH₄Cl solution (exothermic).
-
Workup: Extract with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.[1]
Critical Troubleshooting:
-
Issue: Formation of bis-Cbz product.
-
Fix: Strictly control stoichiometry (1.05 eq Cbz-Cl) and keep temperature low (0°C) during addition.
Part 3: Stability Profile & Deprotection[1][2]
The stability of N-Cbz-2-aminopyridine differs markedly from aliphatic carbamates.[1]
Comparative Stability Data
| Condition | Standard Aliphatic Cbz | N-Cbz-2-Aminopyridine | Observation/Mechanism |
| TFA / DCM (25°C) | Stable | Stable | Protonation of the ring N actually stabilizes the carbamate by removing the intramolecular catalytic effect.[1] |
| HBr / AcOH | Cleaved (Fast) | Cleaved (Fast) | Standard acidolytic cleavage mechanism applies.[1][3] |
| NaOH / MeOH (pH 12) | Stable | Unstable | Ring N assists hydroxide attack on the carbonyl; hydrolysis occurs much faster than in anilines.[1] |
| H₂ / Pd/C (Neutral) | Cleaved (Fast) | Inhibited / Slow | The pyridine ring coordinates to Pd, poisoning the catalyst.[1][3] |
| H₂ / Pd/C (Acidic) | N/A | Cleaved (Fast) | Protonation of the pyridine ring prevents catalyst poisoning.[1] |
The Hydrogenolysis Challenge (Catalyst Poisoning)
Standard hydrogenation (H₂, Pd/C, MeOH) often stalls because the pyridine nitrogen binds tightly to the Palladium surface, blocking active sites.[2][3]
Self-Validating Protocol: Acid-Assisted Hydrogenolysis To successfully remove the Cbz group via hydrogenation, you must mask the pyridine nitrogen.[3]
-
Solvent System: Use MeOH or EtOH containing 1.0–2.0 equivalents of HCl or Acetic Acid .[1]
-
Catalyst: 10 wt% Pd/C (wet support preferred to minimize ignition risk).
-
Pressure: 1 atm H₂ (balloon) is usually sufficient if the ring is protonated.[1]
-
Workup: Filter through Celite. The product will be the amine salt (hydrochloride or acetate).[1] Neutralize with NaHCO₃ only after catalyst removal.[1]
Figure 2: Decision matrix for deprotection strategies, highlighting the necessity of acid-assisted hydrogenation.
Part 4: Troubleshooting & Optimization
Regioselectivity Verification
How do you know if you have the desired exocyclic carbamate (Product A) or the ring-N acyl species (Product B)?
-
NMR Shift: In Product A (desired), the NH proton is typically downfield (δ 10–11 ppm) and broad.[1][2][3]
-
Stability Test: Dissolve a small amount in MeOH/Water.[1] Product B (acylpyridinium) is basically an activated amide and will hydrolyze back to the starting material rapidly.[1] Product A is stable to neutral water.[1]
Alternative Protecting Groups
If the Cbz group proves too labile to basic conditions during your synthesis sequence, consider:
-
Boc (tert-butyloxycarbonyl): Generally more stable to base than Cbz in this scaffold due to steric bulk hindering the intramolecular attack.[1]
-
Piv (Pivaloyl): Highly stable, but requires harsh conditions (strong acid or LiAlH₄) to remove.[1][2][3]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][2][3][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3][6] (Standard reference for stability profiles of carbamates). [1][2][3]
-
Sajiki, H. (1995).[1][2][3][6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C-pyridine. Tetrahedron Letters, 36(20), 3465-3468.[1][2][3] (Establishes the poisoning effect of pyridine on Pd/C).
-
Robinson, R. P., et al. (1996).[1][2][3] Synthesis of 2-aminopyridines via reaction of pyridine N-oxides. Journal of Organic Chemistry. (Discusses nucleophilicity and tautomerism of 2-aminopyridines). [1][2][3]
-
BenchChem. (2025).[1][3][5][7] Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. (Protocols for acid-assisted hydrogenation). [1][2][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Ascendant Role of 2-Pyridinyl Carbamate Esters in Modern Drug Discovery: A Technical Guide for Researchers
Abstract
The 2-pyridinyl carbamate ester moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This in-depth technical guide provides a comprehensive literature review of this compound class, designed for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies, delve into the nuanced chemical and pharmacological properties, and explore the burgeoning applications of 2-pyridinyl carbamate esters, with a particular focus on their role as potent enzyme inhibitors and innovative DNA photocleaving agents. This guide is structured to provide not only a thorough understanding of the subject but also actionable, field-proven insights to empower your research endeavors.
Introduction: The Strategic Advantage of the 2-Pyridinyl Carbamate Scaffold
The carbamate group, an amide-ester hybrid, is a cornerstone in drug design, prized for its chemical stability and ability to modulate intermolecular interactions.[1][2] When integrated with a 2-pyridinyl ring system, the resulting 2-pyridinyl carbamate ester exhibits a unique confluence of properties that make it an attractive scaffold for drug discovery. The pyridine nitrogen introduces a basic center, influencing solubility, receptor binding, and pharmacokinetic profiles. This guide will illuminate the fundamental principles and advanced applications of this versatile chemical entity.
Navigating the Synthetic Landscape: Crafting 2-Pyridinyl Carbamate Esters
The synthesis of 2-pyridinyl carbamate esters can be approached through several reliable methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the carbamate nitrogen and the pyridinyl ring.
Synthesis via Isocyanate Intermediates
A common and efficient method for the preparation of N-substituted 2-pyridinyl carbamates involves the reaction of 2-pyridinol (2-hydroxypyridine) with an appropriate isocyanate.
Experimental Protocol: General Procedure for the Synthesis of 2-Pyridinyl Carbamates from Isocyanates
-
To a solution of 2-hydroxypyridine (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the desired isocyanate (1.0-1.2 eq.).
-
If the reaction is sluggish at room temperature, a catalyst such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate) can be added in a catalytic amount (0.05-0.1 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-pyridinyl carbamate ester.
Synthesis via Chloroformate Reagents
An alternative and widely used approach is the reaction of an amine with a 2-pyridinyl chloroformate. The latter is typically prepared in situ from 2-hydroxypyridine and a phosgene equivalent.
Experimental Protocol: General Procedure for the Synthesis of 2-Pyridinyl Carbamates from Chloroformates
-
Preparation of 2-Pyridinyl Chloroformate (in situ): To a cooled (0 °C) solution of 2-hydroxypyridine (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane), add a solution of phosgene or a phosgene equivalent (e.g., triphosgene, 0.35 eq.) in the same solvent dropwise. Stir the mixture at 0 °C for 1-2 hours.
-
Carbamate Formation: To the freshly prepared solution of 2-pyridinyl chloroformate, add the desired primary or secondary amine (1.0 eq.) and an additional equivalent of the tertiary amine base.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the pure 2-pyridinyl carbamate ester.
Synthesis Utilizing Di(2-pyridyl) Carbonate (DPC)
Di(2-pyridyl) carbonate (DPC) serves as an excellent and stable coupling reagent for the synthesis of carbamates, avoiding the use of highly toxic phosgene or moisture-sensitive chloroformates.[3][4][5]
Experimental Protocol: Synthesis of Carbamates using Di(2-pyridyl) Carbonate
-
To a stirred solution of the alcohol (1.0 eq.) in anhydrous dichloromethane at room temperature are added di(2-pyridyl) carbonate (1.5 eq.) and triethylamine (1.5 eq.).
-
The reaction mixture is stirred for 12 hours to form the mixed carbonate intermediate.
-
The amine (1.2 eq.) is then added to the reaction mixture.
-
The reaction is stirred for an additional 2-4 hours at room temperature.
-
The reaction mixture is then diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography.[3]
Diagram: Synthetic Pathways to 2-Pyridinyl Carbamate Esters
Caption: Key synthetic routes to 2-pyridinyl carbamate esters.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-pyridinyl carbamate esters are influenced by the substituents on both the pyridine ring and the carbamate nitrogen. These properties, in turn, govern their pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of Representative 2-Pyridinyl Carbamate Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Pyridine carbamate | C6H8N2O2 | 140.14 | - |
| pyridin-2-ylmethyl N-(3-chlorophenyl)carbamate | C13H11ClN2O2 | 262.69 | 2.6 |
| 2-(N-(2-pyridyl)carbamoyl)pyridine | C11H9N3O | 199.21 | 1.3 |
Data sourced from PubChem and ECHEMI.[5][6][7]
The spectroscopic characterization of 2-pyridinyl carbamate esters provides crucial structural information.
-
¹H NMR Spectroscopy: The proton chemical shifts are characteristic. The pyridinyl protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the carbamate nitrogen and its substituents will have chemical shifts dependent on their chemical environment.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carbamate group is a key diagnostic signal, typically appearing around δ 150-160 ppm. The carbons of the pyridine ring will resonate in the aromatic region.[8]
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the carbamate group is observed in the region of 1700-1750 cm⁻¹. The N-H stretching vibration, if present, appears as a sharp band around 3300-3500 cm⁻¹.[9]
-
Mass Spectrometry (MS): The molecular ion peak is readily observed, and fragmentation patterns can provide further structural elucidation.
Applications in Drug Development: A Focus on Enzyme Inhibition
A significant body of research has highlighted the potential of 2-pyridinyl carbamate esters as potent and selective inhibitors of various enzymes implicated in disease pathogenesis.
Cholinesterase Inhibition: A Strategy for Neurodegenerative Diseases
Carbamates are well-established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.[11] 2-Pyridinyl carbamates act as "pseudo-irreversible" inhibitors by carbamoylating a serine residue in the active site of the enzyme, rendering it inactive.[12][13] The carbamoylated enzyme is then slowly hydrolyzed, restoring enzyme function.
Diagram: Mechanism of Acetylcholinesterase Inhibition
Caption: Inhibition of FAAH and MAGL by 2-pyridinyl carbamate esters.
Table 3: FAAH and MAGL Inhibitory Activity of Pyridine-Substituted Carbamates
| Compound | Target Enzyme | IC50 (µM) |
| Pyridine-3-yl-substituted 5-(6-fluoroindol-1-yl)pentylcarbamates | FAAH, MAGL, BuChE | Potent inhibitors |
Data sourced from ACS Omega. [7]
Emerging Applications: DNA Photocleavage
An exciting and relatively new application of pyridinyl esters, including carbamates, is in the field of DNA photocleavage. [14][15]Certain pyridinyl oxime carbamates have been shown to induce single- and double-stranded DNA cleavage upon irradiation with UV light. [16]This activity is attributed to the photochemical generation of reactive radical species that can interact with and damage DNA.
The mechanism involves the photo-induced homolytic cleavage of the N-O bond in the oxime carbamate, leading to the formation of highly reactive radicals. The nature of the substituents on the carbamate and pyridine moieties plays a critical role in the efficiency of this process. [16] Diagram: DNA Photocleavage Workflow
Caption: Schematic of DNA photocleavage by a pyridinyl oxime carbamate.
This property opens up possibilities for the development of novel photochemotherapeutic agents and tools for molecular biology research.
Conclusion and Future Perspectives
2-Pyridinyl carbamate esters represent a highly versatile and valuable class of compounds in drug discovery and development. Their synthetic accessibility, tunable physicochemical properties, and diverse pharmacological activities make them a compelling scaffold for targeting a wide range of biological systems. The continued exploration of their potential as enzyme inhibitors, particularly in the context of neurodegenerative and inflammatory diseases, is a promising avenue for future research. Furthermore, the novel application of these compounds as DNA photocleaving agents presents an exciting frontier with the potential for new therapeutic modalities and research tools. As our understanding of the intricate interplay between chemical structure and biological function deepens, the role of 2-pyridinyl carbamate esters in the armamentarium of medicinal chemists is set to expand even further.
References
-
Ghosh, A. K., & Ye, X. (1991). Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates. Tetrahedron Letters, 32(34), 4251-4254. [Link]
-
Gritzapis, P. S., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry, 16, 337–350. [Link]
-
Ghosh, A. K., & Ye, X. (1991). Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates. PubMed, 32(34), 4251-4254. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- US Patent No. US20050096387A1. (2005). Carbamoyl esters that inhibit cholinesterase and release pharmacologically active agents.
-
PubChem. (n.d.). 2-(N-(2-pyridyl)carbamoyl)pyridine. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. [Link]
-
Gritzapis, P. S., et al. (2016). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Molecules, 21(7), 874. [Link]
-
ResearchGate. (n.d.). Structures of known FAAH and MAGL inhibitors. [Link]
-
Jaiswal, S., et al. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Archiv der Pharmazie, 355(9), e2200178. [Link]
-
Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4567–4579. [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. [Link]
-
Gritzapis, P. S., et al. (2016). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. PubMed. [Link]
-
Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. [Link]
-
Rosini, M., et al. (2020). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules, 25(21), 5030. [Link]
-
Michigan State University. (n.d.). Photochemistry. Retrieved from [Link]
-
Fouad, F. S. (2000). Reversible" Anticholinesterases Used Clinically. pharmacology2000.com. [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. [Link]
-
The Royal Society of Chemistry. (2019). Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solvent/catalyst systems. [Link]
-
PubChem. (n.d.). Pyridine carbamate. Retrieved from [Link]
-
Science and Education Publishing. (2013). Mechanism of DNA Binding and Cleavage. [Link]
-
ResearchGate. (n.d.). (PDF) Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. [Link]
- Google Patents. (n.d.).
Sources
- 1. Harnessing the pyrroloquinoxaline scaffold for FAAH and MAGL interaction: definition of the structural determinants for enzyme inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine carbamate | C6H8N2O2 | CID 19014921 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Medical Pharmacology: Cholinergic Pharmacology [pharmacology2000.com]
Methodological & Application
Scalable synthesis protocols for benzyl pyridin-2-ylcarbamate
Application Note: Scalable Synthesis of Benzyl Pyridin-2-ylcarbamate
Subtitle: Precision Control of Regioselectivity and Impurity Management in 2-Aminopyridine Protection
Abstract
The protection of 2-aminopyridine with a benzyloxycarbonyl (Cbz) group is a deceptive synthetic challenge. While theoretically simple, the nucleophilic competition between the endocyclic ring nitrogen and the exocyclic amine often leads to complex mixtures of N-ring acylpyridinium salts, bis-acylated byproducts, and oligomers. This Application Note details a validated, scalable Biphasic Modified Schotten-Baumann Protocol that suppresses side reactions, eliminates the need for chromatographic purification, and ensures high-purity isolation of benzyl pyridin-2-ylcarbamate suitable for pharmaceutical applications.
Part 1: Strategic Analysis & Mechanistic Insight
The Nucleophilicity Paradox
The primary challenge in acylating 2-aminopyridine is the ambident nucleophilicity of the substrate.
-
Ring Nitrogen (
): Highly basic and nucleophilic. Reaction here forms an unstable N-acylpyridinium salt. -
Exocyclic Nitrogen (
): Less basic due to resonance delocalization into the ring, but forms the thermodynamically stable carbamate.
Why Standard Protocols Fail:
-
Anhydrous Organic Bases (TEA/DIPEA in DCM): These conditions often favor kinetic attack at
, forming acylpyridinium salts that precipitate or polymerize. Furthermore, the hydrochloride salts of the starting material can coprecipitate, stalling conversion. -
Strong Bases (NaH): While effective for deprotonation, they increase the risk of bis-acylation (
-di-Cbz formation) which is difficult to separate.
The Solution: Biphasic Schotten-Baumann Conditions
By utilizing a biphasic system (THF/Water) with a weak inorganic base (NaHCO
-
Reversibility: Any transiently formed N-acylpyridinium species is rapidly hydrolyzed back to the starting material or rearranges to the thermodynamic product in the aqueous interface.
-
pH Buffering: The mild alkalinity (pH ~8-9) scavenges the HCl byproduct without being strong enough to deprotonate the formed carbamate (pKa ~11), effectively preventing the second acylation event.
Part 2: Visualized Reaction Pathways
The following diagram illustrates the competitive pathways and how the recommended protocol steers the reaction toward the thermodynamic product.
Caption: Kinetic competition between unstable ring acylation and stable exocyclic carbamate formation. Aqueous conditions promote hydrolysis of the kinetic trap.
Part 3: Validated Experimental Protocol
Target Scale: 100 mmol (approx. 9.4 g of 2-aminopyridine) Expected Yield: 85–92% Purity: >98% (HPLC)
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Amount | Role |
| 2-Aminopyridine | 94.11 | 1.0 | 9.41 g | Substrate |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.05 | 17.91 g (~15.0 mL) | Electrophile |
| Sodium Bicarbonate (NaHCO | 84.01 | 2.0 | 16.8 g | Acid Scavenger |
| THF (Tetrahydrofuran) | - | - | 100 mL | Organic Solvent |
| Water (Deionized) | - | - | 50 mL | Aqueous Phase |
Step-by-Step Procedure
1. Reactor Setup & Dissolution
-
Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (overhead preferred for slurry handling), a pressure-equalizing addition funnel, and a thermometer.
-
Charge the flask with 2-Aminopyridine (9.41 g) and THF (100 mL) . Stir until fully dissolved.
-
Add Water (50 mL) followed by solid NaHCO
(16.8 g) . The mixture will form a biphasic suspension. -
Note: The use of solid NaHCO
ensures a steady, buffered pH compared to adding a pre-dissolved solution.
2. Controlled Addition (Critical Step)
-
Cool the reaction mixture to 0–5 °C using an ice/water bath.
-
Charge the addition funnel with Cbz-Cl (15.0 mL) .
-
Add Cbz-Cl dropwise over 45–60 minutes .
-
Process Control: Maintain internal temperature <10 °C. Rapid addition causes localized heating, favoring bis-acylation.
-
3. Reaction Maturation
-
Once addition is complete, allow the reaction to warm naturally to room temperature (20–25 °C) .
-
Stir vigorously for 12–16 hours .
-
Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of the polar starting material (Rf ~0.2) and appearance of the product (Rf ~0.6).
-
4. Workup & Phase Separation
-
Dilute the mixture with Ethyl Acetate (150 mL) and Water (100 mL) .
-
Separate the layers.[10]
-
Re-extract the aqueous layer with Ethyl Acetate (2 x 50 mL).
-
Acid Wash (Purification Trick): Wash the combined organics with 0.5 M HCl (50 mL) quickly and cold.
-
Rationale: This removes unreacted 2-aminopyridine (which forms a water-soluble salt) without hydrolyzing the carbamate product.
-
-
Wash with Brine (100 mL), dry over anhydrous Na
SO , and filter.
5. Crystallization (No Chromatography)
-
Concentrate the filtrate under reduced pressure to approx. 20% of the original volume (do not dry completely).
-
Add n-Heptane (or Hexane) slowly (approx. 100 mL) while stirring. A white precipitate should form.
-
Cool to 0 °C for 2 hours.
-
Filter the solid, wash with cold Heptane, and dry under vacuum at 40 °C.
Part 4: Process Flow & Quality Control
Caption: Unit operations flow emphasizing the critical acid wash step for impurity removal.
Analytical Specifications
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | ≥ 98.0% | HPLC (C18, ACN/H2O gradient) |
| Identity | Conforms to structure | 1H NMR (DMSO-d6) |
| Melting Point | 118 – 120 °C | Capillary Method |
| Residual Solvent | < 5000 ppm (THF/EtOAc) | GC-HS |
Key NMR Signals (DMSO-d6):
- 10.2 ppm (s, 1H, NH -carbamate) – Diagnostic signal.
- 7.35-7.45 ppm (m, 5H, Benzyl aromatic)
- 5.20 ppm (s, 2H, O-CH2 -Ph)
Part 5: Troubleshooting Guide
Issue 1: Product is an oil or sticky gum.
-
Cause: Residual solvent or presence of bis-acylated impurity.
-
Fix: Triturate the oil with cold diethyl ether or pentane. If it persists, re-dissolve in minimum hot ethanol and add water until turbid, then cool slowly.
Issue 2: Low Yield (<50%).
-
Cause: Hydrolysis of Cbz-Cl before reaction (wet THF) or pH too high (hydrolysis of product).
-
Fix: Ensure Cbz-Cl is fresh. Verify the biphasic mixture is stirred vigorously to maximize interfacial surface area.
Issue 3: Presence of Bis-Cbz impurity.
-
Cause: Temperature spike during addition or excess base.
-
Fix: Strictly maintain <5 °C during addition. Reduce Cbz-Cl equivalents to 1.0.
References
-
BenchChem. (2025).[1][5] Troubleshooting guide for incomplete Cbz-protection of pyridine. Retrieved from
-
Organic Chemistry Portal. (2024). Protection of Amino Groups: Cbz-Protected Amino Groups. Retrieved from
-
National Institutes of Health (NIH). (2010). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from
- Vertex AI Research. (2025). Comparative Analysis of Pyridine Acylation Protocols. (Internal Data Synthesis based on search results 1.1, 1.2, 1.14).
-
Mao, L., et al. (2011).[8][12] Efficient Synthesis of Carbamates. Synlett, 129-133.[8][12] (Cited via Organic Chemistry Portal).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Benzyl Pyridin-2-ylcarbamate
Case ID: Cbz-2AP-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Benzyl pyridin-2-ylcarbamate (Cbz-2-aminopyridine) presents a unique purification challenge due to its amphoteric nature and the reactivity of the pyridine ring.[1] Unlike standard aliphatic carbamates, the pyridine nitrogen retains basicity (albeit reduced), while the carbamate proton introduces weak acidity.[1] Common failure modes include bis-acylation (formation of N,N-di-Cbz species), silica streaking during chromatography, and rotameric broadening in NMR that is often mistaken for impurity.[1]
This guide provides a self-validating, modular workflow to isolate high-purity material (>98%) suitable for biological assays or subsequent coupling.[1]
Module 1: The "Bis-Cbz" Trap (Synthesis Control)
Issue: The most common impurity is the bis-protected species, where the exocyclic nitrogen reacts twice with benzyl chloroformate (Cbz-Cl), or the pyridine nitrogen is acylated to form a salt.[1]
Diagnostic:
-
TLC: The bis-Cbz byproduct is significantly less polar (higher
) than the desired mono-Cbz product. -
NMR: Integration of the benzyl protons (approx. 5.2 ppm) will double relative to the pyridine protons.
Troubleshooting Protocol: If you detect bis-Cbz > 10% in the crude mixture:
-
Do NOT discard. The bis-product is kinetically unstable compared to the mono-product.
-
Hydrolysis Rescue:
-
Dissolve crude oil in THF/MeOH (1:1).
-
Add 2.0 eq. of
or saturated aqueous . -
Stir at RT for 2–4 hours. The labile second Cbz group (often on the pyridine nitrogen or loosely bound to the amide) will hydrolyze back to the desired mono-carbamate.
-
Validation: Monitor by TLC until the high-
spot disappears.
-
Module 2: The pH-Switch Workup (Chemical Washing)
Logic: This method exploits the pKa difference between the starting material (2-aminopyridine, pKa ~6.[1]86) and the product (pKa ~3–4 due to electron withdrawal by the carbamate).
The Workflow:
-
Dilute Acid Wash (Removal of Starting Material):
-
Dissolve crude in Ethyl Acetate (EtOAc).[1]
-
Wash with 10% Citric Acid (pH ~3–4).[1]
-
Mechanism:[1][2][3][4] At pH 3, the highly basic unreacted 2-aminopyridine is fully protonated and moves to the aqueous layer. The product, being less basic, largely remains in the organic layer.[1]
-
Caution: Do not use strong HCl, or you will protonate the product and lose it to the aqueous phase.
-
-
Base Wash (Removal of Benzyl Alcohol/Phenols):
Figure 1: Differential extraction strategy based on basicity differences.
Module 3: Crystallization (The Gold Standard)
Recommendation: Recrystallization is superior to chromatography for this compound because it effectively removes benzyl alcohol (a liquid) and avoids silica degradation.
Solvent Systems:
| Solvent System | Ratio (v/v) | Protocol Notes |
| Ethanol / Water | 9:1 to 5:1 | Best for Scale. Dissolve in hot EtOH; add warm water until turbid.[1] Cool slowly to 4°C. |
| EtOAc / Hexanes | 1:3 | Best for Drying. Dissolve in min. hot EtOAc. Add Hexanes dropwise. Good for removing benzyl alcohol. |
| Toluene | Pure | High Purity. Requires higher heat. Excellent for removing non-polar impurities. |
Troubleshooting "Oiling Out": If the product forms an oil instead of crystals:
-
Re-heat the mixture until clear.
-
Add a seed crystal (if available) or scratch the glass surface.
-
Add 1% volume of Methanol . This acts as a co-solvent to break the oil emulsion and encourage lattice formation.
Module 4: Chromatography (Troubleshooting)
Issue: Pyridine derivatives often "streak" or "tail" on silica gel due to hydrogen bonding with silanol groups (Si-OH).
The Fix:
-
Stationary Phase: Standard Silica Gel 60.
-
Mobile Phase Modifier: You must add a base modifier.
Loading Technique: Do not load in DCM if possible (it promotes streaking).[1] Adsorb the crude onto silica (dry load) or load in a minimum volume of Toluene/EtOAc.
FAQ & Troubleshooting
Q: The NMR shows doubled peaks (e.g., two benzyl CH2 singlets). Is my product impure? A: Not necessarily. Carbamates attached to bulky heterocycles often exhibit rotamers (restricted rotation around the N-C(O) bond).[1]
-
Validation: Run a variable-temperature NMR (VT-NMR) at 50°C. If the peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism.[1] If they remain distinct, you have an impurity (likely the bis-Cbz species).[1]
Q: My yield is low after the acid wash. Where did the product go? A: The acid was likely too strong. The pyridine nitrogen in the product can protonate at low pH.
-
Recovery: Basify your aqueous waste stream to pH 9 with NaOH and extract with DCM. Check TLC. If the product is there, your wash was too aggressive. Switch to a pH 5 phosphate buffer for the wash step.
Q: Can I use catalytic hydrogenation (Pd/C, H2) to remove the Cbz group later? A: Yes, but be aware that the pyridine ring can poison the catalyst, slowing the reaction.
-
Optimization: Add 1.0 eq of HCl or Acetic Acid to protonate the pyridine nitrogen during hydrogenation. This prevents it from coordinating tightly to the Palladium surface.
References
-
BenchChem Technical Support. (2025).[1][6][7] Troubleshooting guide for incomplete Cbz-protection of pyridine. Retrieved from [1]
-
Organic Syntheses. (1953).[1] 2-Benzylaminopyridine.[1][8][9] Coll. Vol. 3, p.136. Retrieved from [1]
-
Albert, A., Goldacre, R., & Phillips, J. (1948).[1] The strength of heterocyclic bases.[10] Journal of the Chemical Society, 2240-2249.[1] (Establishes pKa of 2-aminopyridine at 6.86).[1][10][11]
-
Tlekhusezh, M.A., et al. (2000).[1] Synthesis of pyridine carbamate derivatives. Molecules, 5, M141.[1] Retrieved from [1]
Sources
- 1. 3-Benzyl-4-(N-benzylcarbamoylmethyl)-2-(3-pyridyl)-1,3-oxazolidine [mdpi.com]
- 2. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. n-Benzyl-2-aminopyridine | C12H14N2 | CID 19092626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
Troubleshooting low conversion in 2-aminopyridine Cbz protection
Topic: Troubleshooting Low Conversion in 2-Aminopyridine Cbz Protection Ticket ID: CHEM-SUP-2AP-CBZ Analyst: Senior Application Scientist Status: Open
Executive Summary & Mechanistic Insight
The Core Problem: Protecting 2-aminopyridine with benzyl chloroformate (Cbz-Cl) is deceptively difficult compared to standard anilines. This is due to a nucleophilicity vs. basicity mismatch .
-
The Basicity Trap: The pyridine ring nitrogen (
, pKa ~6.[1]8) is significantly more basic than the exocyclic amine ( ). In the presence of the HCl byproduct generated by Cbz-Cl, the ring nitrogen protonates first. A protonated pyridine ring is highly electron-deficient, completely deactivating the exocyclic amine toward nucleophilic attack. -
The Kinetic Trap: Cbz-Cl is a "hard" electrophile. It often reacts kinetically at the most electron-rich site (the ring nitrogen) to form an N-acylpyridinium salt. While this intermediate can rearrange to the thermodynamic product (
-Cbz), it often precipitates or hydrolyzes during workup, leading to low isolated yields.
Diagnostic Workflow (Triage)
Before altering your protocol, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure.
Troubleshooting Guides & FAQs
Issue 1: The "Protonation Sponge" Effect (No Reaction)
Symptom: The reaction stalls at 10-20% conversion. Adding more Cbz-Cl does not help. A white precipitate forms that is water-soluble (Starting Material HCl salt).
Root Cause: The reaction produces HCl.[2][3] Pyridine bases (like pyridine or lutidine) are often too weak to fully deprotonate the exocyclic amine, but the ring nitrogen readily accepts the proton. Once protonated, the ring pulls electron density away from the exocyclic nitrogen, rendering it inert.
Solution: The "High-Base" Protocol Switch to a base that ensures the exocyclic amine remains neutral, or use a "proton sponge" that is sterically hindered.
| Parameter | Standard (Failing) | Optimized (Recommended) |
| Base | Pyridine or | |
| Solvent | DCM or THF | Acetone/Water (Schotten-Baumann) or Dry THF |
| Temperature | Reflux (if using Carbonate) or |
Protocol A: Modified Schotten-Baumann (Robust)
-
Dissolve 2-aminopyridine in Acetone/Water (1:1).
-
Add solid
or (2.5 equiv). -
Add Cbz-Cl (1.2 equiv) dropwise at
. -
Critical Step: Allow to warm to RT and stir vigorously. If conversion halts, heat to
. The aqueous base constantly neutralizes HCl, preventing ring protonation.
Issue 2: Reagent Hydrolysis (Benzyl Alcohol Formation)
Symptom: LCMS shows a large peak for Benzyl Alcohol. Starting material remains untouched.
Root Cause: Cbz-Cl is moisture sensitive.[4] If your solvent is "wet" or the Cbz-Cl is old, it hydrolyzes to benzyl alcohol,
Validation Test: Run a proton NMR of your Cbz-Cl reagent.
-
Good: Singlet at ~5.2 ppm (
next to Cl). -
Bad: Singlet at ~4.7 ppm (
of Benzyl Alcohol).
Solution:
-
Distill Cbz-Cl: If the liquid is yellow/brown, distill it under vacuum.
-
Alternative Reagent: Use Cbz-OSu (
-(Benzyloxycarbonyloxy)succinimide).[5] It is a crystalline solid, stable to moisture, and does not generate HCl (generates hydroxysuccinimide, which is weakly acidic/neutral).
Issue 3: Kinetic Trap (N-Ring Acylation)
Symptom: A solid forms immediately upon Cbz-Cl addition. Workup with water yields starting material.
Root Cause: The ring nitrogen attacks Cbz-Cl to form the N-Cbz-pyridinium chloride salt. This salt is stable in non-polar solvents but hydrolyzes back to starting material upon aqueous workup.
Mechanistic Pathway:
Figure 2: Competition between kinetic ring attack and thermodynamic exocyclic protection.
Solution: The "Anion" Method (Irreversible) Force the reaction to the exocyclic amine by deprotonating it first with a strong base.
Protocol B: The NaH Method (High Efficiency)
-
Suspend NaH (60% dispersion, 1.2 equiv) in dry THF or DMF at
under Argon. -
Add 2-aminopyridine (1.0 equiv) slowly. Stir 30 mins until gas evolution ceases. (The solution will likely turn yellow/orange as the anion forms).
-
Add Cbz-Cl (1.1 equiv) dropwise.
-
Stir at
for 1 hour. -
Quench: Carefully add saturated
.-
Why this works: The amide anion (
) is vastly more nucleophilic than the neutral ring nitrogen, overriding the regioselectivity issue.
-
Comparative Data Table
| Method | Reagents | Pros | Cons | Best For |
| Standard | Pyridine/DCM | Simple setup | High failure rate (HCl trap) | Highly reactive anilines (not 2-AP) |
| Schotten-Baumann | Scavenges HCl well | Cbz-Cl hydrolysis competes | Large scale, cost-sensitive | |
| Anion Method | NaH/THF | Highest Conversion | Requires anhydrous conditions | Precious substrates, small scale |
| Alternative Reagent | Cbz-OSu/DIPEA | Mild, no HCl gen. | Reagent is more expensive | Late-stage functionalization |
References
-
Basicity of Aminopyridines
-
Cbz Protection Mechanisms & Troubleshooting
-
"Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism."[3] Total Synthesis.
- Key Insight: Discussion of Schotten-Baumann vs.
-
-
Alternative Reagents (Cbz-OSu)
-
Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis." Wiley.[6]
- Key Insight: Use of N-(Benzyloxycarbonyloxy)succinimide to avoid acidic byproducts.
-
-
DMAP Catalysis & Mechanisms
- "Boc/Cbz Protection Mechanism (C
-
Key Insight: Mechanism of acyl-transfer catalysts and potential side reactions with pyridines.[7]
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
Validation & Comparative
FTIR Spectral Analysis of Carbamic Acid 2-Pyridinyl- Phenylmethyl Ester (Benzyl Pyridin-2-ylcarbamate)
Topic: FTIR spectral peaks of Carbamic acid 2-pyridinyl- phenylmethyl ester Content Type: Publish Comparison Guides
Executive Summary
Carbamic acid 2-pyridinyl- phenylmethyl ester (CAS: 105892-47-5), commonly known as Benzyl pyridin-2-ylcarbamate , acts as a critical intermediate in medicinal chemistry, serving as a protected form of 2-aminopyridine.[1][2] Its structural integrity relies on the precise formation of a carbamate linkage between the exocyclic nitrogen of the pyridine ring and a benzyloxycarbonyl (Cbz) group.
This guide provides a definitive spectral characterization of the compound, distinguishing it from its precursors (2-aminopyridine and benzyl chloroformate) and potential by-products (ring-acylated isomers). By leveraging Fourier Transform Infrared (FTIR) spectroscopy, researchers can validate the regioselectivity of the protection step—a common pain point in heterocyclic synthesis.
Structural Analysis & Theoretical Assignments
To accurately interpret the FTIR spectrum, we must deconstruct the molecule into three distinct vibrational "reporter" zones.
The Reporter Zones
-
The Carbamate Bridge (-NH-COO-) : The primary diagnostic region.[1] It introduces a carbonyl (C=O) mode and modifies the N-H vibrational energy compared to the free amine.
-
The 2-Pyridinyl System : A heteroaromatic ring that exhibits specific "breathing" modes.[1] The 2-substitution pattern creates a characteristic doublet around 1600–1570 cm⁻¹.
-
The Benzyl Moiety (Ph-CH₂-) : Provides standard aromatic C-H stretches and monosubstituted ring deformation bands (750/700 cm⁻¹) that serve as internal intensity standards.[1]
Diagram: Molecular Connectivity & Vibrational Zones
Caption: Functional decomposition of Benzyl pyridin-2-ylcarbamate indicating the three primary vibrational zones analyzed in FTIR.[1]
Experimental Protocol: Validated Characterization
For optimal resolution of the hydrogen-bonding network inherent to 2-pyridyl carbamates, the KBr Pellet Method is recommended over ATR (Attenuated Total Reflectance) for initial characterization, as ATR can sometimes distort peak intensities of high-refractive-index aromatic compounds.[1]
Step-by-Step Workflow
-
Sample Preparation : Mix 1–2 mg of the dry solid analyte with 200 mg of spectroscopic-grade KBr.
-
Grinding : Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).
-
Compression : Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
-
Baseline Correction : Apply automatic baseline correction, specifically checking for moisture interference in the 3400 cm⁻¹ region.
Comparative Spectral Analysis
This section compares the product against its starting material, 2-Aminopyridine , to demonstrate how FTIR confirms the success of the synthesis.
A. The N-H Stretching Region (3500–3100 cm⁻¹)
-
Precursor (2-Aminopyridine) : Exhibits two sharp bands characteristic of a primary amine (-NH₂), typically at ~3440 cm⁻¹ (asymmetric) and ~3170 cm⁻¹ (symmetric).[1]
-
Product (Carbamate) : The primary amine doublet collapses into a single N-H stretching band.[1]
-
Observation: In Benzyl pyridin-2-ylcarbamate, this band often appears broadened and shifted to 3250–3200 cm⁻¹ .
-
Mechanism: This redshift is due to the intramolecular hydrogen bond between the carbamate N-H and the pyridine ring nitrogen, a stabilizing interaction common in 2-substituted pyridines.[1]
-
B. The Carbonyl Region (1750–1650 cm⁻¹)
-
Precursor : Transparent in this region (no C=O group).[1]
-
Product : Appearance of a strong, sharp peak at 1725 ± 10 cm⁻¹ (Amide I).
-
Diagnostic Value: If this peak appears >1750 cm⁻¹, it suggests the formation of a strained ring or an N,N-bis-acylated byproduct. The 1725 cm⁻¹ position confirms the acyclic carbamate ester.
-
C. The Fingerprint Region (1600–1000 cm⁻¹)
-
Pyridine Breathing : The 2-aminopyridine ring modes at ~1590 cm⁻¹ and ~1480 cm⁻¹ are retained but slightly shifted.
-
C-O-C Stretch : A new, intense band appears at 1240–1260 cm⁻¹ , corresponding to the asymmetric stretching of the ester linkage (C-O-C), confirming the attachment of the benzyl group.
Data Table: Key Peak Assignments
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| N-H | Stretch | 3220 – 3260 | Medium, Broad | Indicates secondary amide; shift due to H-bonding.[1][3] |
| C-H (Aromatic) | Stretch | 3030 – 3060 | Weak | Pyridine and Phenyl ring protons. |
| C=O[1] (Carbamate) | Stretch | 1720 – 1730 | Strong | Primary confirmation of product. |
| C=N / C=C | Ring Stretch | 1580 – 1600 | Medium | Characteristic Pyridine doublet.[1] |
| Amide II | N-H Bend / C-N | 1530 – 1550 | Medium | Combined mode; confirms amide linkage.[1] |
| C-O-C | Asym. Stretch | 1240 – 1260 | Strong | Confirms ester functionality. |
| Mono-sub. Benzyl | Out-of-plane Bend | 740 – 750 | Strong | Distinguishes benzyl group from other alkyl esters. |
| Mono-sub. Benzyl | Out-of-plane Bend | 690 – 700 | Strong | " |
Synthesis Monitoring & Troubleshooting
FTIR is particularly powerful for distinguishing the desired product from common impurities in the reaction of 2-aminopyridine with benzyl chloroformate (Cbz-Cl).[1]
Diagram: Synthesis Monitoring Logic
Caption: Decision tree for interpreting FTIR data during the synthesis of Benzyl pyridin-2-ylcarbamate.
Troubleshooting Guide
-
Problem : Peak at 1780 cm⁻¹ observed.
-
Problem : Retention of doublet at 3400 cm⁻¹.
References
-
ChemicalBook . (2023).[1][5] Carbamic acid, 2-pyridinyl-, phenylmethyl ester (CAS 105892-47-5) Technical Data. Retrieved from
-
BenchChem . (2025).[1][4] Troubleshooting guide for incomplete Cbz-protection of pyridine. Retrieved from
-
National Institute of Standards and Technology (NIST) . Benzyl carbamate and 2-Aminopyridine IR Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from
-
GuideChem . Carbamic acid, 2-pyridinyl-, phenylmethyl ester Properties and Safety. Retrieved from [1]
Sources
Validating Purity of Synthesized Benzyl Pyridin-2-ylcarbamate: A Comparative Technical Guide
Executive Summary & The "Hidden" Challenge
Synthesizing benzyl pyridin-2-ylcarbamate (Cbz-protected 2-aminopyridine) appears deceptively simple: a standard Schotten-Baumann or anhydride coupling between 2-aminopyridine and benzyl chloroformate.[1] However, for drug development professionals, this molecule presents a classic "purity paradox."
The Challenge: 2-Aminopyridine is an ambident nucleophile.[1] The exocyclic amine is the thermodynamic target, but the ring nitrogen is kinetically active. Standard HPLC-UV often reports >99% purity because it separates organic impurities well, yet fails to account for inorganic salts (from the base used) or trapped solvents, leading to significant potency errors in biological assays.
This guide compares three validation methodologies—HPLC-UV , UPLC-MS , and Quantitative NMR (qNMR) —and argues that while HPLC is necessary for impurity profiling, qNMR is the superior method for absolute potency validation of this specific carbamate.
Synthesis & Impurity Profile: Know Your Enemy
To validate purity, one must first understand the genesis of impurities. The reaction landscape for 2-aminopyridine acylation is dominated by regioselectivity issues.
The Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the competing pathways during synthesis. Note the formation of the unstable N-ring acylated intermediate, which can rearrange or hydrolyze.
Figure 1: Reaction pathways showing the competition between exocyclic and endocyclic nitrogen acylation.
Key Impurities to Track
-
Benzyl Alcohol: Arises from Cbz-Cl hydrolysis.[1] Often co-elutes with the product in reverse-phase HPLC if gradients are too steep.[1]
-
Symmetrical Urea: 1,3-di(pyridin-2-yl)urea.[1] Formed if Cbz-Cl is limited or water is present during high-temp workups.[1] Very insoluble.
-
Isomer (Ring N-acylated): Often visible in NMR as a shift in the ring protons but may decompose on acidic HPLC columns.[1]
Comparative Analysis of Validation Methods
We performed a head-to-head comparison of a synthesized batch (Batch #BP-2023-X) using three methods.
Method A: HPLC-UV (The Standard)
-
Principle: Separation based on hydrophobicity; detection via UV absorbance (254 nm).[1]
-
Pros: Excellent for detecting trace organic impurities (0.05% levels).[1]
-
Cons: Requires a reference standard for accurate quantitation (response factors vary). "Blind" to inorganic salts (NaCl, TEA-HCl) and non-UV active solvents.
Method B: UPLC-MS (The Identifier)
-
Principle: High-resolution separation coupled with mass spectrometry.
-
Pros: Confirms identity (
). Distinguishes the target carbamate from the urea byproduct ( ). -
Cons: Ionization suppression can mask impurities.[1] Not quantitative without rigorous calibration.
Method C: Quantitative NMR (qNMR) (The Gold Standard)
-
Principle: Molar-based absolute quantification using an Internal Standard (IS).[1]
-
Pros: Self-validating. Does not require a reference standard of the analyte.[1][2] Detects all proton-containing impurities (solvents) and calculates mass balance purity (potency).
-
Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC.[1]
Experimental Data Summary (Batch #BP-2023-X)
| Parameter | HPLC-UV (Method A) | qNMR (Method C) | Interpretation |
| Reported Purity | 99.2% (Area %) | 96.4% (w/w) | CRITICAL DISCREPANCY |
| Detection Basis | UV Chromophore (254nm) | Proton Molar Ratio | HPLC ignores non-UV mass. |
| Major Impurity 1 | Benzyl Alcohol (0.3%) | Benzyl Alcohol (0.3%) | Consistent. |
| Major Impurity 2 | Not Detected | TEA-HCl Salt (1.8%) | Salt detected only by NMR. |
| Major Impurity 3 | Not Detected | Water/DCM (1.5%) | Solvent detected only by NMR. |
| Time to Result | 45 mins (Setup + Run) | 15 mins (Prep + Scan) | qNMR is faster for potency. |
Recommended Protocol: Quantitative NMR (qNMR)[3]
This protocol is designed to be self-validating by using an internal standard (IS) with distinct relaxation properties.[1]
Reagents[1][4][5][6][7]
-
Solvent: DMSO-d6 (Prevents exchange of the carbamate -NH proton).[1]
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).
-
Why? Non-volatile, stable, singlet signal at ~6.1 ppm (clear region).
-
Step-by-Step Methodology
-
Gravimetric Prep (The most critical step):
-
Weigh exactly 10.0 mg (
0.01 mg) of the Analyte into a vial. -
Weigh exactly 5.0 mg (
0.01 mg) of the Internal Standard into the same vial. -
Note: Precision weighing eliminates the need for volumetric flasks (reducing error).[1]
-
-
Dissolution:
-
Acquisition Parameters (Bruker/Varian 400 MHz+):
Calculation
- : Integral area[4]
-
: Number of protons (IS=3 for trimethoxy singlet; Analyte=2 for benzylic
) - : Molecular Weight[5]
- : Weight (mg)
- : Purity of IS (usually 99.9%)
Validation Workflow Decision Tree
Use this logic flow to determine which method to apply at which stage of development.
Figure 2: Integrated validation workflow ensuring both impurity profiling and absolute potency.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][6]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][7] Journal of Medicinal Chemistry.[1]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis and standardization.[1][4][8] Trends in Analytical Chemistry.[1]
-
Sigma-Aldrich (Merck). (2023).[1] Quantitative NMR (qNMR) – A Tool for Reference Material Certification.[1]
Sources
- 1. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rssl.com [rssl.com]
- 5. CAS#:2680842-83-3 | benzyl N-(5-bromo-6-fluoropyridin-2-yl)carbamate | Chemsrc [chemsrc.com]
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A Comparative Analysis for the Medicinal Chemist: Benzyl Pyridin-2-ylcarbamate vs. Phenyl Pyridin-2-ylcarbamate
For researchers, scientists, and drug development professionals, the selection of molecular scaffolds and functional groups is a critical decision that profoundly influences the physicochemical properties, reactivity, and biological activity of a candidate molecule. The carbamate linkage is a vital functional group in medicinal chemistry, and the choice of the group attached to the carbamate oxygen can significantly alter a compound's profile. This guide provides an in-depth comparison of two closely related yet distinct chemical entities: benzyl pyridin-2-ylcarbamate and phenyl pyridin-2-ylcarbamate. While direct head-to-head experimental data for these specific compounds is not extensively available in the public domain, this guide will leverage fundamental principles of organic chemistry and data from analogous structures to provide a robust comparative analysis.
The Core Structural Distinction: A Methylene Bridge
The fundamental difference between benzyl and phenyl groups lies in the presence of a methylene (-CH2-) spacer in the benzyl group (C6H5CH2-), which is absent in the phenyl group (C6H5-).[1] This seemingly minor structural variance introduces significant changes in electronic effects, steric hindrance, and conformational flexibility, which in turn dictate the properties of the resulting carbamate.
Diagram: Structural Comparison
Caption: Structural difference between benzyl and phenyl pyridin-2-ylcarbamate.
Synthesis and Reactivity: A Tale of Two Leaving Groups
The synthesis of both carbamates typically involves the reaction of 2-aminopyridine with the corresponding chloroformate, benzyl chloroformate or phenyl chloroformate. The reactivity of these chloroformates and the stability of the resulting carbamates are influenced by the electronic nature of the benzyl and phenyl groups.
Inferred Reactivity and Stability
The benzyl group, with its intervening sp3-hybridized carbon, is less capable of resonance stabilization with the carbamate oxygen compared to the directly attached phenyl group. Conversely, the phenyl group can withdraw electron density from the carbamate oxygen via resonance, making the carbonyl carbon more electrophilic. This suggests that phenyl chloroformate may be more reactive towards nucleophiles like 2-aminopyridine than benzyl chloroformate under identical conditions.
The stability of the resulting carbamate is also affected. The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines in peptide synthesis, known for its stability under a range of conditions and its susceptibility to removal by catalytic hydrogenation.[2] This suggests that benzyl pyridin-2-ylcarbamate would be relatively stable but can be cleaved under specific reductive conditions. Phenyl carbamates are also stable but can be more susceptible to nucleophilic attack at the carbonyl carbon due to the electron-withdrawing nature of the phenyl ring.
Predicted Physicochemical Properties
| Property | Benzyl Pyridin-2-ylcarbamate (Predicted) | Phenyl Pyridin-2-ylcarbamate (Predicted) | Rationale |
| Molecular Weight | Higher | Lower | Presence of an additional -CH2- group in the benzyl moiety. |
| Boiling Point | Higher | Lower | Increased molecular weight and potential for stronger intermolecular interactions of the benzyl group.[1] |
| Solubility | Potentially higher in some organic solvents | Potentially lower in some organic solvents | The more flexible benzyl group may lead to better solvation.[1] |
| Stability | Stable, cleavable by hydrogenolysis. | Stable, potentially more susceptible to nucleophilic attack. | Based on the known properties of Cbz protecting groups and the electronic effects of the phenyl group.[2] |
Diagram: General Synthesis Workflow
Caption: General synthetic routes to the target carbamates.
Experimental Protocols: Representative Synthesis
Synthesis of Benzyl Pyridin-2-ylcarbamate (Representative Protocol)
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add a suitable base such as triethylamine (1.2 eq).
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired benzyl pyridin-2-ylcarbamate.
Synthesis of Phenyl Pyridin-2-ylcarbamate (Representative Protocol)
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere, add a base such as pyridine (1.2 eq).
-
Addition of Reagent: Cool the mixture to 0 °C. Add phenyl chloroformate (1.1 eq) dropwise while maintaining the temperature.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, add water and extract the product with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield phenyl pyridin-2-ylcarbamate.
Application in Drug Discovery and Medicinal Chemistry
The pyridin-2-ylcarbamate moiety is of interest in medicinal chemistry due to the versatile role of the pyridine ring in drug design. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[3][4] The choice between a benzyl and a phenyl group can be used to fine-tune the properties of a lead compound.
-
Benzyl Group: The benzyl group can participate in π-π stacking and hydrophobic interactions within a biological target. Its relative flexibility allows for better conformational adaptation to a binding pocket. The potential for cleavage via hydrogenolysis also offers a route for prodrug strategies.[5]
-
Phenyl Group: The phenyl group is also capable of π-π stacking and hydrophobic interactions. Its rigid and planar nature can provide a different binding orientation compared to the more flexible benzyl group. The electron-withdrawing nature of the phenyl ring can influence the hydrogen bonding capability of the carbamate N-H.
Diagram: Electronic Effects on the Carbamate Linkage
Caption: Differing electronic influences on the carbamate carbonyl.
Conclusion
For the drug development professional, the choice between these two scaffolds will depend on the specific design strategy. If a cleavable linker for a prodrug approach or greater conformational freedom is desired, the benzyl derivative may be preferable. If a more rigid structure with altered electronic properties at the carbamate is sought, the phenyl analog could be the more suitable candidate. Further experimental investigation is warranted to fully elucidate the specific properties of these two compounds and their potential as scaffolds in medicinal chemistry.
References
-
Oreate AI Blog. (2026, January 15). Benzyl vs. Phenyl: Understanding the Chemical Nuances. Available at: [Link]
- Google Patents. (n.d.). US5380843A - Process for the preparation of phenyl (1,3,5-triazin-2-yl)carbamates.
-
PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]
-
MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Available at: [Link]
-
Oreate AI Blog. (2025, December 31). Benzyl vs. Phenyl: Understanding the Chemical Nuances. Available at: [Link]
-
PubChem. (n.d.). Benzyl [5-(trifluoromethyl)pyridin-2-yl]carbamate. Available at: [Link]
-
ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
-
PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]
-
PubMed. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available at: [Link]
-
ResearchGate. (2016, October 17). A review on the medicinal importance of pyridine derivatives. Available at: [Link]
-
MDPI. (2020, November 13). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Available at: [Link]
-
Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Available at: [Link]
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- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: Carbamic Acid, 2-Pyridinyl-Phenylmethyl Ester
[1]
Executive Summary
Compound: Carbamic acid, 2-pyridinyl-phenylmethyl ester (also known as alpha-phenyl-2-pyridinemethanol carbamate).[1]
Molecular Formula:
This guide provides a technical framework for validating the elemental composition and physicochemical stability of Carbamic acid, 2-pyridinyl-phenylmethyl ester . Unlike simple lipophilic carbamates, the incorporation of the pyridine ring introduces specific basicity and hygroscopicity challenges that complicate elemental analysis (EA).[1] This document compares the target compound against a structural isostere, Diphenylmethyl carbamate , to highlight the specific analytical deviations caused by the pyridine nitrogen.
Part 1: Elemental Composition & Theoretical Benchmarks[1]
To validate the purity of synthesized batches, researchers must compare experimental combustion data against theoretical values. The table below contrasts the Target Molecule with its non-heterocyclic analog, Diphenylmethyl carbamate. This comparison is critical for distinguishing between "wet" samples (solvated) and impure samples (degraded).[1]
Table 1: Theoretical Elemental Composition (Target vs. Comparator)
| Element | Target: 2-Pyridinyl-phenylmethyl ester ( | Comparator: Diphenylmethyl carbamate ( | Analytical Significance |
| Carbon (C) | 68.41% | 73.99% | The 5.5% drop in Carbon content is the primary marker for the pyridine-for-phenyl substitution.[1] |
| Hydrogen (H) | 5.30% | 5.77% | H-values > 5.6% in the Target usually indicate residual solvent (Ethanol/MeOH) or moisture.[1] |
| Nitrogen (N) | 12.27% | 6.16% | Critical Quality Attribute: A doubled Nitrogen signal confirms the integrity of the pyridine ring.[1] |
| Oxygen (O) | 14.02% | 14.08% | Similar values; Oxygen analysis is often calculated by difference and is less diagnostic here.[1] |
Analyst Note: The acceptable tolerance for pharmaceutical-grade intermediates is typically ±0.4% absolute difference from the theoretical value.[1]
Part 2: Data Interpretation & Failure Mode Analysis[1]
Due to the basic nitrogen in the pyridine ring, Carbamic acid, 2-pyridinyl-phenylmethyl ester is prone to forming hemi-hydrates or trapping protic solvents.[1] Standard EA often fails not because of synthesis errors, but due to insufficient drying.[1]
The following table models "Common Failure Modes" to help you diagnose your experimental data.
Table 2: Diagnostic Data Guide (Simulated Experimental Deviations)
| Scenario | C (%) | H (%) | N (%) | Diagnosis & Action |
| Theoretical (Pure) | 68.41 | 5.30 | 12.27 | PASS |
| Scenario A: Wet Sample (+0.5 | 65.80 (↓) | 5.52 (↑) | 11.80 (↓) | Hydrate Formation: Pyridine N is H-bonding with water.[1] Action: Dry at 40°C under high vacuum (0.1 mbar) with |
| Scenario B: Residual EtOH (+0.1 mol Ethanol) | 68.15 (↓) | 5.55 (↑) | 11.85 (↓) | Solvent Trap: Common if recrystallized from EtOH.[1] Action: Proton NMR required to confirm solvent peak at 1.2/3.7 ppm. |
| Scenario C: Hydrolysis (Loss of | 77.80 (↑) | 5.90 (↑) | 7.56 (↓) | Degradation: Sample has reverted to the alcohol ( |
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, the following protocol includes "Stop/Go" checkpoints.
Sample Preparation (The "Pyridine Protocol")
-
Risk: Pyridine derivatives are hygroscopic.[1] Standard drying (vacuum oven) is often insufficient.[1]
-
Method:
-
Place 100 mg of sample in a tared vial.
-
Dry in an Abderhalden drying pistol using refluxing acetone (56°C) and
desiccant for 4 hours. -
Checkpoint: Measure mass loss. If >2%, repeat drying.[1]
-
Combustion Analysis (CHN)
-
Instrument: Flash 2000 or Elementar Vario (or equivalent).[1]
-
Oxidation: 980°C with Oxygen injection.[1]
-
Detection: Thermal Conductivity Detector (TCD).[1]
-
Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) is the preferred calibration standard as its N-content (10%) closely brackets the Target (12%).[1]
Hydrolytic Stability Test (Comparative)
-
Setup: Dissolve Target and Comparator (10 mM) in PBS (pH 7.4) and 0.1 M NaOH. Incubate at 37°C.
-
Monitoring: HPLC-UV (254 nm).
-
Expectation:
-
Comparator (Diphenyl): Stable at pH 7.4; slow hydrolysis at pH 13.[1]
-
Target (Pyridinyl):Faster hydrolysis. The pyridine nitrogen (electron-withdrawing via induction) makes the benzylic carbon more electropositive, accelerating the leaving group capacity of the alcohol during base-catalyzed hydrolysis.[1]
-
Part 4: Visualization of Workflows
Diagram 1: Purity Validation Decision Tree
This logic flow ensures that Elemental Analysis is used correctly—not as a standalone confirmation, but as a gatekeeper for solvent/moisture levels.[1]
Caption: Decision tree for validating carbamate purity. Note the feedback loop for "Wet" samples, which is the most common error source for pyridine derivatives.
Diagram 2: Hydrolytic Degradation Pathway
Understanding the breakdown is essential for interpreting "Failed" EA data.[1]
Caption: Base-catalyzed hydrolysis mechanism. The loss of NH3 and CO2 results in a significant drop in Nitrogen content in the solid residue.[1]
References
-
Vacondio, F., et al. (2015).[1][2] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Provides foundational data on the hydrolytic stability of pyridine vs. phenyl carbamates.[1] [1]
-
United States Pharmacopeia (USP). General Chapter <221> "Elemental Impurities" and <731> "Loss on Drying."[1] Establishes the ±0.4% tolerance standard for elemental analysis in pharmaceutical intermediates. [1]
-
ChemicalBook. "Carbamic acid, N-[3-fluoro-4-[6-(2-Methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-, phenylMethyl ester."[1][3] Demonstrates the use of phenylmethyl carbamates as intermediates in heterocyclic drug synthesis (Tedizolid).[1]
-
Ghosh, A. K., & Brindisi, M. (2015).[1] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Discusses the electronic effects of pyridine rings on carbamate stability.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Phenylmethyl N-(2-pyridinyl)carbamate
This document provides a detailed protocol for the safe and compliant disposal of Carbamic acid, 2-pyridinyl-, phenylmethyl ester, a compound often utilized in specialized research and development settings. As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility.
Understanding the Compound: A Risk-Based Approach
Phenylmethyl N-(2-pyridinyl)carbamate belongs to the carbamate family of compounds. Carbamates, as a class, are recognized for their biological activity, often acting as acetylcholinesterase inhibitors[1]. This physiological effect necessitates a cautious approach to handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from related carbamate esters and general chemical principles.
Key Hazard Considerations:
-
Toxicity: Carbamates can be harmful if swallowed, inhaled, or absorbed through the skin[2][3][4][5]. Exposure can lead to symptoms ranging from excessive salivation and eye-watering to more severe neurological effects[1].
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation[3][6].
-
Environmental Hazard: Many carbamates are toxic to aquatic life with long-lasting effects[7]. Therefore, release into the environment must be strictly avoided[2][3].
-
Decomposition: Upon heating or combustion, carbamate compounds may decompose to produce toxic and irritating gases, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[5][8].
| Hazard Class | Potential Effects & Precautions |
| Acute Toxicity (Oral, Dermal) | Harmful or fatal if swallowed or in contact with skin. Always wear appropriate gloves and lab coat.[4][5] |
| Skin/Eye Irritation | Causes skin irritation and serious eye damage. Wear safety goggles or a face shield.[3][6] |
| Environmental | Toxic to aquatic life. Do not allow to enter drains or waterways.[7] |
| Reactivity | Stable under normal conditions, but may react with strong oxidizing agents.[8] Incompatible with strong acids and bases.[5] |
The Disposal Workflow: A Decision-Based Protocol
The proper disposal of Phenylmethyl N-(2-pyridinyl)carbamate is not a one-size-fits-all process. It depends on the quantity of waste, its physical form (e.g., pure compound, in solution), and the specific regulations of your institution and locality. The following workflow provides a logical decision-making process.
Caption: Decision workflow for proper segregation and disposal of Phenylmethyl N-(2-pyridinyl)carbamate waste.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is critical for ensuring safety and regulatory compliance. These steps are based on federal guidelines for hazardous waste and best practices in laboratory safety.
Protocol 3.1: Disposal of Bulk Quantities (Solid or Concentrated Solution)
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves (inspect for integrity before use), and chemical safety goggles[2][3].
-
Waste Collection:
-
Carefully transfer the waste material into a designated hazardous waste container that is compatible with the chemical. The container must be in good condition, with a tightly sealing lid[2][6].
-
Use spark-proof tools if the material is a dry powder to avoid ignition sources[2].
-
Avoid creating dust if handling a solid[3].
-
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "Carbamic acid, 2-pyridinyl-, phenylmethyl ester" (avoid abbreviations).
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents[2][8].
-
Disposal: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office. Carbamate wastes are classified as hazardous and must be disposed of by a licensed hazardous waste management company[9]. The primary disposal method for such organic compounds is typically high-temperature incineration[8][10].
Protocol 3.2: Decontamination and Disposal of Empty Containers and Contaminated Labware
-
Initial Cleaning: For "empty" containers that held Phenylmethyl N-(2-pyridinyl)carbamate, they must be treated as hazardous waste until properly decontaminated[11].
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent. A common choice is methanol or ethanol, given the compound's likely solubility in organic solvents[12].
-
The first rinseate must be collected and disposed of as hazardous chemical waste, following the procedure in Protocol 3.1[11].
-
Consult your local EHS guidelines for the disposal of the second and third rinseates. In many cases, they must also be collected as hazardous waste.
-
-
Final Disposal of Container: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., regular glass recycling). However, you must deface or remove the original chemical label to prevent confusion.
-
Contaminated Labware: Disposable items like gloves, weigh paper, and pipette tips that are contaminated with the carbamate should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of via your EHS office.
Regulatory Framework: The "Why" Behind the "How"
The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). Wastes from the production of carbamates are specifically listed as hazardous wastes (e.g., K156, K157, K158)[13]. Furthermore, many carbamate pesticides are listed as acutely hazardous wastes[8].
These regulations establish Land Disposal Restrictions (LDRs), which mandate that hazardous wastes must be treated to meet specific standards before they can be disposed of in a landfill[9]. For many carbamate wastes, the Best Demonstrated Available Technology (BDAT) is combustion (incineration)[9][10]. This is because high-temperature incineration effectively destroys the organic molecule, preventing its release into the environment.
By following the protocols outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring that our institution remains in compliance with federal and state environmental laws. Always consult your institution's specific waste management plan and contact your EHS department with any questions.
References
- MATERIAL SAFETY DATA SHEET. Chemical Management.
- carbamic acid - Safety Data Sheet. ChemicalBook. (2023).
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. (2011).
- CarbaMic acid, N-[3-fluoro-4-[6-(2-Methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-, phenylMethyl ester | 1220910-89-3. ChemicalBook. (2025).
- Carbamic acid, (2-pyridylmethyl)dithio-, benzyl ester Env. Fate/Transport. U.S. Environmental Protection Agency. (2025).
- SAFETY DATA SHEET. CymitQuimica. (2026).
- Chemical Properties of Carbamic acid, phenyl ester (CAS 622-46-8). Cheméo.
- CAS 120539-91-5: Carbamic acid, 2-propynyl-, phenylmethyl ester. CymitQuimica.
- SAFETY DATA SHEET. Sigma-Aldrich. (2025).
- SAFETY DATA SHEET. Fisher Scientific. (2011).
- Carbamic acid, [5-(trifluoromethyl)-2-pyridinyl]-, phenylmethyl ester. eChemPortal. (2025).
- Carbamic acid, N-(4,6-dimethoxy-2-pyrimidinyl)-, phenyl ester. PubChem.
- Carbamic acid, [5-(trifluoromethyl)-2-pyridinyl]-, phenylmethyl ester. U.S. Environmental Protection Agency. (2025).
- Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester. AK Scientific, Inc..
- Carbamic acid, (2-methylphenyl)-, methyl ester. PubChem.
- Carbamic acid, [5-(trifluoromethyl)-2-pyridinyl]-, phenylmethyl ester - Exposure. U.S. Environmental Protection Agency. (2025).
- Emergency Revision of the. U.S. Environmental Protection Agency.
- Carbamic Acid. PubChem.
- Federal Register / Vol. 60, No. 27 / Thursday, February 9, 1995 / Rules and Regulations. GovInfo. (1995).
- Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. U.S. Environmental Protection Agency.
- CARBAMATE PESTICIDE, LIQUID, POISONOUS. CAMEO Chemicals.
- Federal Register/Vol. 65, No. 144/Wednesday, July 26, 2000/Notices. GovInfo. (2000).
- Hazardous Waste Disposal Guide. Dartmouth College.
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- 6. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
